![molecular formula C19H21FN2O3S B4648463 N-(2-fluorophenyl)-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B4648463.png)
N-(2-fluorophenyl)-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide
Descripción general
Descripción
N-(2-fluorophenyl)-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide, also known as Compound X, is a novel chemical compound that has gained significant attention in the scientific research community for its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N-(2-fluorophenyl)-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide X is not fully understood, but it is believed to act by inhibiting the activity of specific enzymes and signaling pathways involved in cancer cell growth, inflammation, and neurological disorders. N-(2-fluorophenyl)-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide X is also known to modulate the expression of various genes involved in these processes.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide X has been shown to have several biochemical and physiological effects, including inhibition of cancer cell growth, suppression of inflammation, and improvement of cognitive function in neurological disorders. N-(2-fluorophenyl)-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide X has also been found to have low toxicity and good bioavailability, making it an attractive candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(2-fluorophenyl)-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide X is its high yield and purity, making it easy to synthesize and use in lab experiments. N-(2-fluorophenyl)-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide X also has low toxicity and good bioavailability, making it suitable for in vivo studies. However, one of the limitations of N-(2-fluorophenyl)-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide X is its limited solubility in water, which can make it challenging to use in certain experimental setups.
Direcciones Futuras
There are several potential future directions for the research and development of N-(2-fluorophenyl)-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide X. One area of interest is the development of more potent and selective analogs of N-(2-fluorophenyl)-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide X that can target specific enzymes and signaling pathways involved in cancer, inflammation, and neurological disorders. Another potential direction is the development of new formulations of N-(2-fluorophenyl)-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide X that can improve its solubility and bioavailability. Finally, further studies are needed to fully understand the mechanism of action of N-(2-fluorophenyl)-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide X and its potential therapeutic applications in various fields of medicine.
Conclusion:
N-(2-fluorophenyl)-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide X is a novel chemical compound that has shown promising results in various fields of medicine, including cancer, inflammation, and neurological disorders. The synthesis of N-(2-fluorophenyl)-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide X is relatively straightforward, and it has low toxicity and good bioavailability, making it an attractive candidate for further development as a therapeutic agent. Further research is needed to fully understand the mechanism of action of N-(2-fluorophenyl)-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide X and its potential therapeutic applications.
Aplicaciones Científicas De Investigación
N-(2-fluorophenyl)-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide X has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurological disorders. In cancer research, N-(2-fluorophenyl)-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide X has shown promising results in inhibiting the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. Inflammation is another area where N-(2-fluorophenyl)-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide X has been studied extensively, and it has been found to have potent anti-inflammatory effects. In neurological disorders, N-(2-fluorophenyl)-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide X has shown potential in treating Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-(2-fluorophenyl)-3-(4-pyrrolidin-1-ylsulfonylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3S/c20-17-5-1-2-6-18(17)21-19(23)12-9-15-7-10-16(11-8-15)26(24,25)22-13-3-4-14-22/h1-2,5-8,10-11H,3-4,9,12-14H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVDDQQMPWSEOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)CCC(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



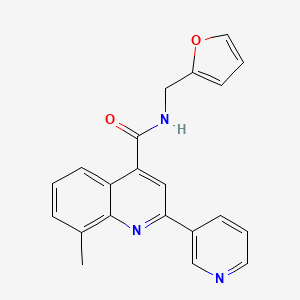
![methyl (2-methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)acetate](/img/structure/B4648389.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(2,5-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4648395.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B4648405.png)
![4-[2-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4648411.png)
![6-chloro-2-(methoxymethyl)-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B4648419.png)
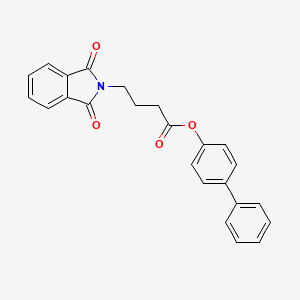
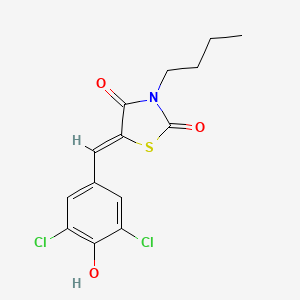
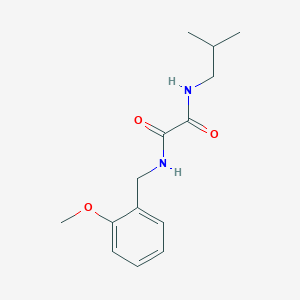
![N'-{3-ethoxy-4-[(2-methylbenzyl)oxy]benzylidene}-3-methylbenzohydrazide](/img/structure/B4648445.png)
![2-(1-[(5-methyl-2-furyl)methyl]-4-{[2-(4-morpholinyl)-1,3-thiazol-5-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B4648454.png)
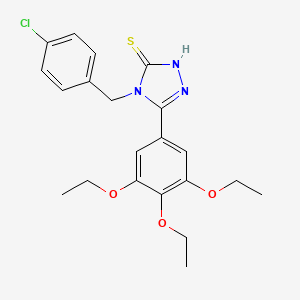
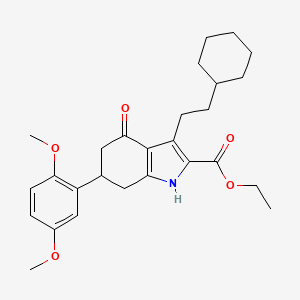
![N-[3-(4-benzyl-1-piperidinyl)-3-oxopropyl]-3-methoxybenzamide](/img/structure/B4648475.png)